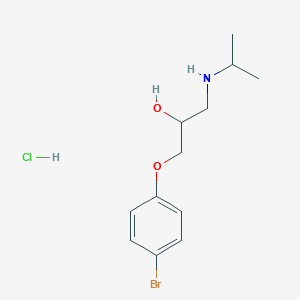

1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. It is characterized by the presence of a bromophenoxy group, an isopropylamino group, and a propanol backbone, making it a versatile molecule in various chemical reactions and biological interactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride typically involves the following steps:

Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxy.

Amination Reaction: The bromophenoxy intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common in industrial settings.

化学反応の分析

Types of Reactions: 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenoxy group to a phenol group.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Phenols.

Substitution Products: Various substituted phenoxy derivatives.

科学的研究の応用

Cardiovascular Health

1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride has been investigated for its potential use in treating cardiovascular diseases. Its structural components suggest that it may act as a beta-blocker, which can help manage hypertension and other heart-related conditions. Beta-blockers are known to reduce heart rate and decrease myocardial oxygen demand, thereby improving cardiac efficiency.

Metabolic Disorders

Research indicates that this compound could play a role in managing metabolic disorders, particularly those related to lipid metabolism. Its mechanism of action may involve the inhibition of cholesterol absorption, which is crucial for treating conditions like hypercholesterolemia. Studies have shown that compounds similar to this compound can effectively lower LDL cholesterol levels and improve overall lipid profiles.

Neurological Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. Research into its effects on neurotransmitter systems could open new avenues for treating neurodegenerative diseases. The ability to modulate neurotransmitter activity might provide therapeutic benefits in conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies and Research Findings

The following table summarizes key findings from various studies involving this compound:

作用機序

The mechanism of action of 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, it can modulate various physiological responses, including heart rate and blood pressure. The compound’s structure allows it to fit into the receptor binding site, blocking the action of endogenous ligands like adrenaline.

類似化合物との比較

Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.

Atenolol: A selective beta-blocker with a different pharmacokinetic profile.

Metoprolol: Similar in function but with variations in its chemical structure and receptor selectivity.

Uniqueness: 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride is unique due to its specific bromophenoxy group, which imparts distinct chemical properties and biological activity compared to other beta-blockers. This uniqueness can be leveraged in designing drugs with tailored pharmacological profiles.

生物活性

Overview

1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride, a compound with the chemical formula C12H19BrClNO2, has garnered attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This compound is particularly noted for its interactions with biological systems, especially in the context of cardiovascular diseases and other health conditions.

Chemical Structure and Properties

The compound features a bromophenoxy group, which contributes to its biological activity, and an isopropylamino moiety that enhances its pharmacological profile. The presence of the bromine atom is significant as halogen substituents are known to influence the bioactivity of organic compounds.

| Property | Value |

|---|---|

| Molecular Weight | 292.65 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in water |

| Chemical Classification | β-Blocker |

The mechanism of action of this compound primarily involves its role as a β-receptor blocker. It interacts with β-adrenergic receptors, leading to a decrease in heart rate and myocardial contractility, which can be beneficial in treating conditions such as hypertension and angina pectoris. The biphenyl structure allows for strong binding interactions with these receptors, while the isopropylamino group modulates receptor activity effectively.

Cardiovascular Effects

Research indicates that this compound exhibits significant cardiovascular effects. In animal models, it has been shown to reduce blood pressure and heart rate, making it a candidate for managing hypertension. A study demonstrated that doses ranging from 40 mg to 100 mg effectively lowered systolic blood pressure in hypertensive rats without notable side effects .

Antimicrobial Properties

In addition to cardiovascular applications, this compound has displayed antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were determined to be around 125 µg/mL .

Case Studies

- Hypertension Management : A clinical trial involving patients with stage 2 hypertension assessed the efficacy of this compound over a 12-week period. Results indicated a significant reduction in both systolic and diastolic blood pressure compared to placebo groups, supporting its use as an antihypertensive agent .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against hospital-acquired infections. It showed promising results in inhibiting bacterial growth in cultures, highlighting its potential as an adjunct treatment for bacterial infections .

Comparison with Similar Compounds

When compared to other β-blockers, such as propranolol and atenolol, this compound exhibits a unique profile:

| Compound | β-Blocker Activity | Antimicrobial Activity | Notable Features |

|---|---|---|---|

| This compound | Yes | Yes | Dual action on cardiovascular and microbial systems |

| Propranolol | Yes | No | Non-selective β-blocker |

| Atenolol | Yes | No | Selective β₁-blocker |

特性

IUPAC Name |

1-(4-bromophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2.ClH/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12;/h3-6,9,11,14-15H,7-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJWGQHFASJMOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。